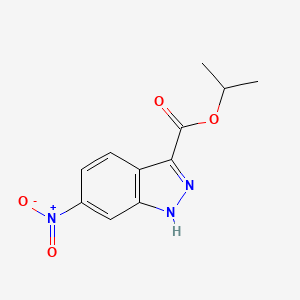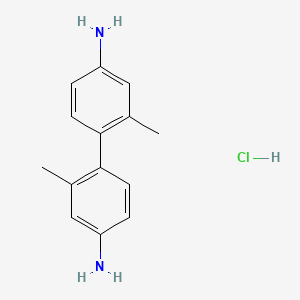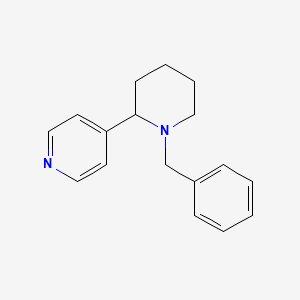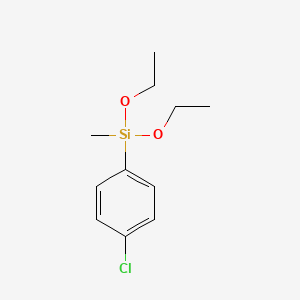
2-(4-Nitrophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)quinazoline typically involves the condensation of 4-nitroaniline with anthranilic acid or its derivatives. One common method includes the following steps:
Formation of Schiff Base: 4-nitroaniline reacts with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)quinazoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The quinazoline ring can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Reduction: 2-(4-Aminophenyl)quinazoline.
Substitution: Various substituted quinazolines depending on the substituent introduced.
Scientific Research Applications
2-(4-Nitrophenyl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Pharmaceuticals: Investigated for its role in drug development and as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)quinazoline involves its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)quinazoline: Similar structure but with a bromine atom instead of a nitro group.
2-(4-Chlorophenyl)quinazoline: Contains a chlorine atom in place of the nitro group.
2-(4-Methylphenyl)quinazoline: Features a methyl group instead of a nitro group.
Uniqueness
2-(4-Nitrophenyl)quinazoline is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the nitrophenyl group enhances its potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C14H9N3O2 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-(4-nitrophenyl)quinazoline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-9H |
InChI Key |
WLBBZOBVXHZYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile](/img/structure/B11866062.png)

![9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B11866082.png)







